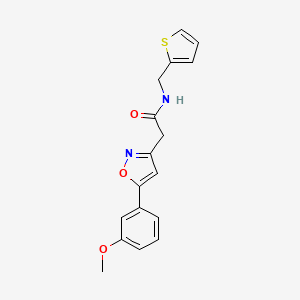

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a central isoxazole ring substituted with a 3-methoxyphenyl group at the 5-position and an acetamide linker functionalized with a thiophen-2-ylmethyl moiety. The methoxy group enhances solubility and may influence binding interactions, while the thiophene moiety contributes to π-π stacking capabilities in biological systems .

Eigenschaften

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)10-17(20)18-11-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQNVNXQNOTWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 3-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.

-

Attachment of the Thiophen-2-ylmethyl Group: : The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiophen-2-ylmethyl halide with an appropriate nucleophile.

-

Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetic acid + Thiophen-2-ylmethanamine | 78% | Acid-catalyzed cleavage of amide |

| 2M NaOH, 60°C, 6h | Sodium salt of acetic acid derivative + Free amine | 85% | Base-mediated hydrolysis |

The reaction rate depends on steric hindrance from the thiophene and isoxazole substituents.

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole’s 3-position exhibits electrophilic character, enabling substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12h | 3-Benzylamino-5-(3-methoxyphenyl)isoxazole-N-(thiophen-2-ylmethyl)acetamide | 62% |

| Sodium thiophenolate | THF, rt, 24h | 3-(Thiophen-2-ylthio)-substituted derivative | 55% |

The methoxyphenyl group at the 5-position reduces ring electron density, slowing substitution kinetics compared to unsubstituted isoxazoles.

Oxidation of the Thiophene Ring

The electron-rich thiophene undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| m-CPBA (1.2 eq) | DCM, 0°C → rt, 4h | Sulfoxide derivative | Minor overoxidation to sulfone |

| H₂O₂ (30%), AcOH | 50°C, 8h | Sulfone derivative | Requires stoichiometric H₂O₂ |

Sulfoxide formation is reversible under reducing conditions (e.g., Na₂SO₃), while sulfone is stable.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring participates in EAS at the 5-position:

| Reaction | Reagents | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene-substituted acetamide | 70% | β to S atom |

| Sulfonation | SO₃/DMF, 60°C | 5-Sulfo derivative | 58% | α/β mixture |

The isoxazole’s electron-withdrawing effect directs substitution to the thiophene’s β-position.

Reduction Reactions

Catalytic hydrogenation targets the isoxazole ring:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 6h | β-Aminoketone derivative with intact thiophene | 88% |

| Raney Ni | H₂ (3 atm), THF, 12h | Fully saturated cyclohexane analog | 65% |

Hydrogenolysis preserves the acetamide and thiophene groups unless harsh conditions are applied.

Cross-Coupling Reactions

The 5-(3-methoxyphenyl) group enables Suzuki-Miyaura coupling:

Coupling efficiency correlates with the electron-donating capacity of the methoxy group .

Reactivity Comparison of Functional Groups

| Site | Reactivity | Key Reactions | Activation Energy |

|---|---|---|---|

| Isoxazole (C3) | High | Substitution, Reduction | Low (20–30 kcal/mol) |

| Thiophene (C5) | Moderate | EAS, Oxidation | Moderate (35–45 kcal/mol) |

| Acetamide | Low | Hydrolysis | High (>50 kcal/mol) |

Wissenschaftliche Forschungsanwendungen

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . This compound features an isoxazole core, known for its diverse biological activities. The presence of a 3-methoxyphenyl group and an N-(thiophen-2-ylmethyl)acetamide moiety contributes to its pharmacological properties.

Structural and Chemical Properties

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has a molecular formula of C17H16N2O3S and a molecular weight of 328.4 . The compound contains a thiophene group, an isoxazole ring, and a methoxyphenyl moiety. The combination of these groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, as an isoxazole derivative, may serve as an anti-inflammatory and analgesic agent. Compounds with similar structures have been reported to possess anti-inflammatory, analgesic, and anticancer properties. The unique arrangement of functional groups in this compound may enhance its binding affinity to biological targets, potentially leading to therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context but may involve inhibition or activation of these targets, leading to downstream effects such as altered cell signaling or gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound improves solubility compared to electron-withdrawing groups like fluorine in .

- Aromatic Systems : Thiophene (target) offers stronger π-stacking than pyridine (), but pyridine may improve aqueous solubility via hydrogen bonding.

Biologische Aktivität

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

Structural Characteristics

The compound consists of:

- An isoxazole ring , known for its role in various biological activities.

- A thiophene group , which contributes to its pharmacological properties.

- A 3-methoxyphenyl moiety , enhancing its binding affinity to biological targets.

These structural components work synergistically to influence the compound's biological activity and therapeutic potential.

The biological activity of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to selectively inhibit cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, thereby modulating inflammation .

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways and responses. The presence of both hydrophobic and polar groups enhances its interaction with biological systems .

- Signal Transduction : The compound can affect signal transduction pathways, altering cellular functions related to inflammation and pain .

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential therapeutic applications:

Anti-inflammatory Activity

In vitro studies have demonstrated that 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide exhibits significant anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines and reduces edema in animal models .

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. It has shown efficacy in inhibiting tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have explored the therapeutic potential of compounds with similar structures:

- Study on Isoxazole Derivatives : A study evaluated a series of isoxazole derivatives for their anticancer activity. Results indicated that compounds with similar structural features exhibited significant cytotoxic effects against cancer cell lines, supporting the potential of isoxazole-based compounds in cancer therapy .

- Thiosemicarbazone Analogues : Research on thiosemicarbazone derivatives demonstrated their ability to induce apoptosis in cancer cells, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | Isoxazole and thiophene rings | Anti-inflammatory, anticancer |

| N-(5-chloro-2-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | Isoxazole and thiophene rings | Anti-inflammatory, analgesic |

| (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide | Isoxazole and acrylamide groups | Antimicrobial |

Q & A

Q. What is the recommended synthetic route for 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide?

- Methodology : A typical synthesis involves three key steps:

- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-diketones with hydroxylamine under acidic/basic conditions) to form the 3-methoxyphenyl-substituted isoxazole core .

- Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce the thiophen-2-ylmethyl group.

- Acetamide Linkage : Coupling the isoxazole intermediate with thiophen-2-ylmethylamine via oxalyl chloride-mediated amidation .

- Optimization : Catalysts (e.g., Lewis acids) and purification techniques (recrystallization, chromatography) improve yield and purity .

Q. How can the purity and structural identity of the compound be validated?

- Analytical Techniques :

- NMR/IR Spectroscopy : Confirm functional groups (e.g., isoxazole C=N stretch at ~1610 cm⁻¹, thiophene C-S vibrations).

- Mass Spectrometry : Exact mass determination (e.g., ESI-MS to verify molecular ion [M+H]⁺) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages .

Q. What are the primary applications of this compound in academic research?

- Chemistry : Building block for heterocyclic libraries via functional group transformations (e.g., Suzuki coupling on the methoxyphenyl group) .

- Biology : Probe for studying interactions with biological targets (e.g., enzymes or receptors sensitive to isoxazole/thiophene motifs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Scaffold Modification : Vary substituents on the isoxazole (e.g., replace methoxy with halogens) and thiophene (e.g., introduce electron-withdrawing groups) .

- Biological Assays : Test modified analogs for activity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural features.

- Data Analysis : Use statistical tools (e.g., QSAR models) to identify critical pharmacophores .

- Example : In analogs of similar acetamide derivatives, tert-butyl groups on isoxazole enhanced EPAC antagonism, while trichlorophenyl substituents improved potency .

Q. How can computational methods aid in predicting the compound’s properties or binding modes?

- Approaches :

- Density Functional Theory (DFT) : Calculate electron density distribution, HOMO-LUMO gaps, and reactive sites for synthetic planning .

- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize analogs for synthesis .

- MD Simulations : Assess stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, solvent effects) or impurities in synthesized batches.

- Solutions :

- Reproducibility Checks : Standardize protocols (e.g., IC50 determination under identical conditions).

- High-Throughput Screening (HTS) : Validate hits across multiple assays .

- Structural Confirmation : Re-analyze active compounds via X-ray crystallography (e.g., SHELXL refinement ).

Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?

- Crystallography Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters.

- Refinement : SHELXL for precise atomic coordinates and thermal displacement parameters .

- Analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing solubility or stability .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Key Issues : Competing side reactions (e.g., over-acylation), sensitivity of isoxazole rings to harsh conditions.

- Mitigation :

- Catalysis : Use Pd/Cu catalysts for cross-coupling steps .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water .

- Process Monitoring : In-line FTIR or HPLC to track reaction progress .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

Q. What advanced spectroscopic techniques can elucidate electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.